molecular formula Ag5IO6 B097954 Silver(1+) periodate CAS No. 15606-77-6

Silver(1+) periodate

Cat. No.: B097954
CAS No.: 15606-77-6
M. Wt: 298.77 g/mol
InChI Key: JWUKKEHXERVSKS-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Silver(1+) periodate, also known as Silver(I) periodate, primarily targets microbial cells . It has been found to bind to 38 authentic Ag±binding proteins in Staphylococcus aureus . One key target is the enzyme 6-phosphogluconate dehydrogenase , which plays a crucial role in the pentose phosphate pathway .

Mode of Action

Silver(I) periodate interacts with its targets through a multi-target mode of action . The silver ions can inhibit the activity of 6-phosphogluconate dehydrogenase by binding to the catalytic His185 . This interaction disrupts the normal function of the enzyme, leading to changes in the metabolic processes of the microbial cells .

Biochemical Pathways

The primary biochemical pathway affected by Silver(I) periodate is the pentose phosphate pathway . By inhibiting the enzyme 6-phosphogluconate dehydrogenase, Silver(I) periodate disrupts this pathway, which is essential for the generation of NADPH and ribose 5-phosphate . NADPH is crucial for the survival of cells as it is involved in various biochemical reactions, including the neutralization of reactive oxygen species .

Pharmacokinetics

A physiologically based pharmacokinetic model has been developed for ionic silver and silver nanoparticles, which may provide some insights .

Result of Action

The primary result of Silver(I) periodate’s action is its antimicrobial effect . By disrupting the function of key proteins and enzymes in microbial cells, Silver(I) periodate can inhibit the growth of these cells and even lead to their death . This makes Silver(I) periodate a promising agent for combating antibiotic-resistant bacteria .

Action Environment

The action of Silver(I) periodate can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the activity of Silver(I) periodate . Moreover, the pH and temperature of the environment can also impact the efficacy and stability of Silver(I) periodate

Preparation Methods

Synthetic Routes and Reaction Conditions: Mycobutin is a semisynthetic derivative of rifamycin S. The synthesis involves multiple steps, including the modification of the rifamycin S molecule to introduce specific functional groups that enhance its antimicrobial activity . The key steps in the synthesis include:

    Hydroxylation: Introduction of hydroxyl groups to increase solubility.

    Methylation: Addition of methyl groups to enhance stability.

    Spiroketal Formation: Formation of a spiroketal ring to improve binding affinity to bacterial RNA polymerase.

Industrial Production Methods: The industrial production of Mycobutin involves large-scale fermentation of the rifamycin-producing bacteria, followed by extraction and purification of rifamycin S. The semisynthetic modification is then carried out in a series of chemical reactions under controlled conditions to produce rifabutin .

Types of Reactions:

    Oxidation: Mycobutin can undergo oxidation reactions, leading to the formation of various metabolites.

    Reduction: Reduction reactions can modify the functional groups on the Mycobutin molecule.

    Substitution: Substitution reactions can occur at specific positions on the molecule, altering its antimicrobial properties.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed:

Scientific Research Applications

Mycobutin has a wide range of scientific research applications:

Comparison with Similar Compounds

    Rifampin: Another rifamycin derivative used to treat tuberculosis and other mycobacterial infections.

    Rifapentine: A rifamycin derivative with a longer half-life, used in the treatment of tuberculosis.

Comparison:

Properties

IUPAC Name

silver;periodate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ag.HIO4/c;2-1(3,4)5/h;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUKKEHXERVSKS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]I(=O)(=O)=O.[Ag+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AgIO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546741
Record name Silver(1+) periodate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.770 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15606-77-6
Record name Silver(1+) periodate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silver(1+) periodate
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Q & A

Q1: What is a notable application of silver(1+) periodate in analytical chemistry?

A1: this compound can be utilized for the colorimetric determination of trace amounts of manganese in caustic soda []. This application highlights the compound's utility in analytical chemistry for detecting and quantifying specific analytes.

Q2: How is the application of this compound described in these research papers different from its potential use as a pharmaceutical compound?

A2: The provided research articles focus on the chemical properties and applications of this compound in analytical chemistry and inorganic synthesis [, ]. They do not explore its potential as a pharmaceutical compound. Therefore, questions related to pharmacokinetics, pharmacodynamics, toxicology, drug delivery, or other pharmaceutical-related aspects are not addressed in these studies and cannot be answered based on the provided information.

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